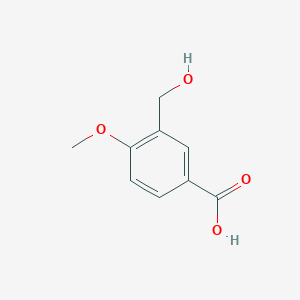
3-Hydroxymethyl-4-methoxy-benzoic acid
Cat. No. B8762155
M. Wt: 182.17 g/mol
InChI Key: HTYAMRTYPDITFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08273740B2
Procedure details


Onto a warm solution of Ca(OCl)2 (7.14 g, 49.95 mmol, 3.3 eq.) in water (25 ml) is added a warm solution of K2CO3 (5.14 g, 37.35 mmol, 2.49 eq.) and KOH (1.46 g, 26.1 mmol, 1.74 eq.) in water (25 ml). After 30 min of vigourous stirring, the undesired solid formed is filtered and rinsed with little water. The solution obtained is poured onto a suspension of 1-(3-chloromethyl-4-methoxy-phenyl)-ethanone (2.98 g, 15 mmol) in 1,4-dioxane (10 ml). The resulting suspension is stirred 2 h at rt and 2 h at 70° C. Under cooling of the suspension in an ice bath, are subsequently added solid NaHSO3 (100 mg), then 96% sulfuric acid until pH=3. The aqueous phase thus obtained is extracted four times with AcOEt. The combined organic phase is washed with brine and dried over Na2SO4. Evaporation of the solvent in vacuo yields the title compound (1.8 g) in 66% as a white solid. tR=0.72 min (LC-3), ESI-MS (pos.): m/z 182.99 [M+H]+.
[Compound]
Name
Ca(OCl)2
Quantity
7.14 g
Type
reactant
Reaction Step One









Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=[O:2].[K+].[K+].[OH-].[K+].Cl[CH2:10][C:11]1[CH:12]=[C:13](C(=O)C)[CH:14]=[CH:15][C:16]=1[O:17][CH3:18].S(=O)(=O)(O)[OH:23]>O.O1CCOCC1.OS([O-])=O.[Na+]>[OH:23][CH2:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:1]([OH:4])=[O:2] |f:0.1.2,3.4,9.10|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
2.98 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=1C=C(C=CC1OC)C(C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
OS(=O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension is stirred 2 h at rt and 2 h at 70° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the undesired solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with little water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Under cooling of the suspension in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase thus obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted four times with AcOEt
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase is washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1C=C(C(=O)O)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
